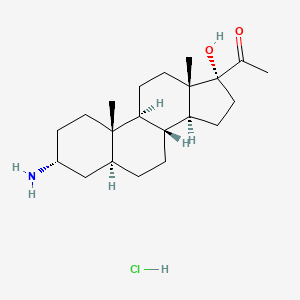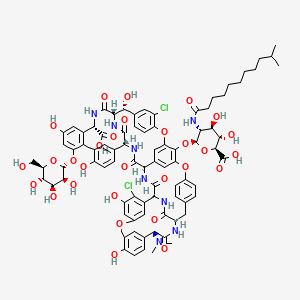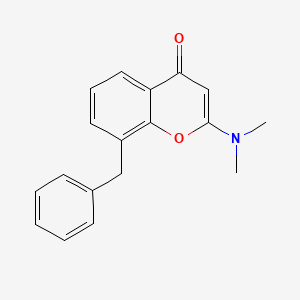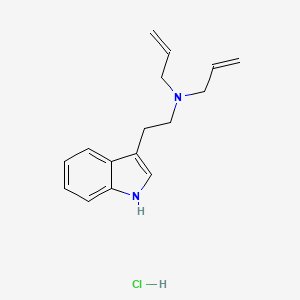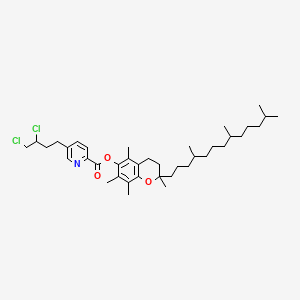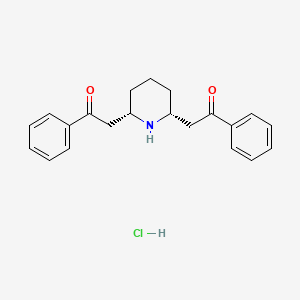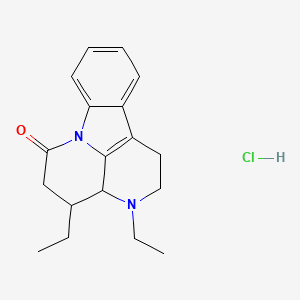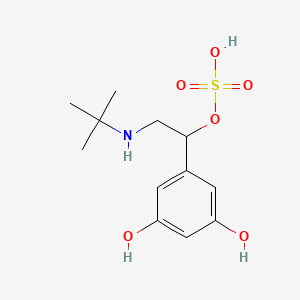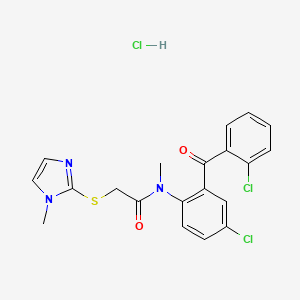
Diacetolol, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetolol, (S)- is a chiral compound and the primary metabolite of acebutolol. It is a beta blocker and anti-arrhythmic agent used in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmia . The compound has the IUPAC name N-[3-acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetamide and a molecular formula of C16H24N2O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetolol is synthesized from acebutolol through metabolic processes. The synthesis involves the acetylation of acebutolol, which is a selective beta blocker . The reaction conditions typically involve the use of acetic anhydride and a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of diacetolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Diacetolol undergoes several types of chemical reactions, including:
Oxidation: Diacetolol can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert diacetolol into its reduced forms.
Substitution: Diacetolol can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of diacetolol, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Diacetolol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of beta blockers and their metabolites.
Biology: Studied for its effects on beta-adrenergic receptors and its role in metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases.
Industry: Used in the development of new beta blockers and anti-arrhythmic agents
Mechanism of Action
Diacetolol exerts its effects by blocking beta-adrenergic receptors, specifically the β1-receptors. This action reduces the heart rate and blood pressure by inhibiting the effects of epinephrine on these receptors. The compound also has intrinsic sympathomimetic activity, which contributes to its anti-arrhythmic properties .
Comparison with Similar Compounds
Similar Compounds
Acebutolol: The parent compound of diacetolol, also a beta blocker with similar therapeutic uses.
Propranolol: A non-selective beta blocker used for similar indications.
Metoprolol: A selective β1-receptor antagonist with similar cardiovascular effects
Uniqueness
Diacetolol is unique due to its specific metabolic origin from acebutolol and its distinct pharmacokinetic profile. It has a longer duration of action and may be more selective in its effects compared to other beta blockers .
Properties
CAS No. |
91050-36-1 |
|---|---|
Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/t14-/m0/s1 |
InChI Key |
AWOGXJOBNAWQSF-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


